6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a scaffold for drug development, particularly in the treatment of cancer and other diseases .
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death. By inhibiting Bcl-xL, these compounds can induce apoptosis, making them potential therapeutic agents for treating cancer, autoimmune diseases, and immune system diseases .
Mode of Action
This compound and its derivatives act as inhibitors of the Bcl-xL protein . By binding to Bcl-xL, these compounds prevent it from inhibiting apoptosis, thereby promoting the death of cancer cells or other disease-causing cells .
Biochemical Pathways
The inhibition of Bcl-xL by this compound and its derivatives affects the apoptotic pathway . This pathway is a series of biochemical events that lead to apoptosis. By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
Result of Action
The result of the action of this compound and its derivatives is the induction of apoptosis . By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
Biochemical Analysis
Biochemical Properties
The 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine interacts with the Bcl-xL protein, a key player in the regulation of cell death and survival . The nature of this interaction is inhibitory, leading to the promotion of apoptosis, or programmed cell death .
Cellular Effects
This compound influences cell function by interacting with the Bcl-xL protein, thereby affecting cell signaling pathways related to apoptosis . This interaction can lead to changes in gene expression and cellular metabolism, promoting cell death and potentially inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the Bcl-xL protein . This binding inhibits the function of Bcl-xL, leading to an increase in apoptosis and changes in gene expression .
Preparation Methods
The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine typically involves multiple steps. One common synthetic route includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.
Chemical Reactions Analysis
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine has several scientific research applications:
Chemistry: It serves as a versatile scaffold for synthesizing new compounds with potential biological activities.
Biology: It is used in studies to understand its interactions with biological targets, such as proteins and enzymes.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine can be compared with other nitrogen-containing heterocycles, such as:
Pyridazine: Another diazine compound with similar biological activities but different structural features.
Pyrimidine: Known for its role in DNA and RNA, pyrimidine has distinct applications in genetics and medicine.
Pyrazine: This compound is used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-5-2-4-8-9-6(1)5/h2,4,7H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPMZHAGYILGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254360-83-2 | |
Record name | 5H,6H,7H-pyrrolo[3,2-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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